Éthylsulfate de 1-éthyl-3-méthylimidazolium

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of 1-Ethyl-3-Methylimidazolium Ethylsulfate typically involves the alkylation of imidazole with ethyl and methyl groups followed by the introduction of the ethylsulfate anion. The exact synthesis route can vary, with different methods focusing on optimizing yield, purity, and cost-effectiveness.

Molecular Structure Analysis

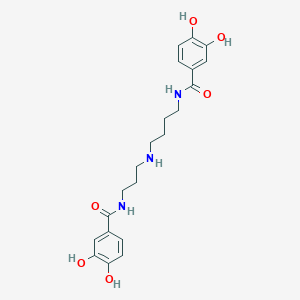

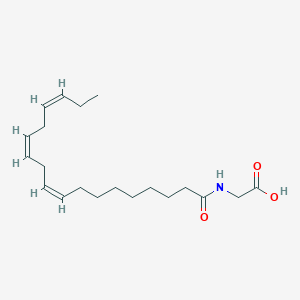

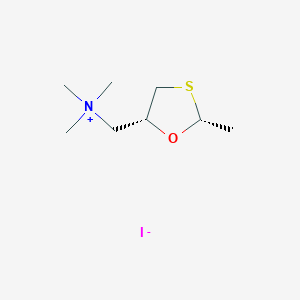

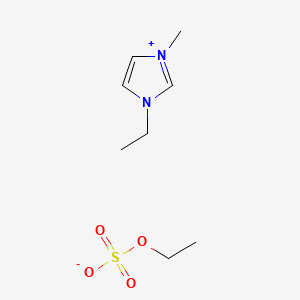

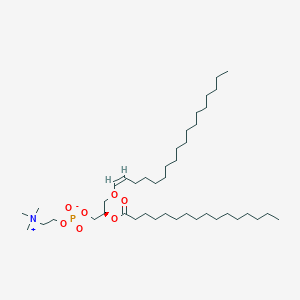

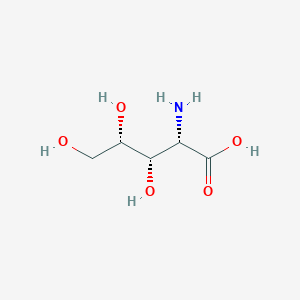

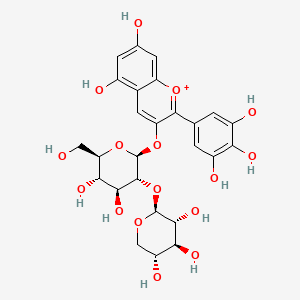

The molecular structure of 1-Ethyl-3-Methylimidazolium Ethylsulfate comprises an imidazolium ring that is substituted with ethyl and methyl groups at the N-1 and N-3 positions, respectively. This structure contributes to its stability and solvation properties. Molecular dynamics simulations have provided insights into the interactions between the cation and anion in both the gas and bulk phases, highlighting the role of dispersion interactions in defining its properties (Malberg, Pensado, & Kirchner, 2012).

Chemical Reactions and Properties

1-Ethyl-3-Methylimidazolium Ethylsulfate has been studied for its catalytic properties, particularly in enhancing chemiluminescent reactions. Its interaction with copper catalysts has shown a significant increase in light emission, making it useful in sensitive chemiluminescent detection methods (Santafé, Doumèche, Blum, Girard-Egrot, & Marquette, 2010).

Physical Properties Analysis

The ionic liquid exhibits unique layering and shear properties when confined to nanofilms between mica surfaces, with low friction coefficients and high robustness under pressure (Perkin, Albrecht, & Klein, 2010). Its thermophysical properties, such as refractive indices, densities, viscosities, and surface tension, have been extensively studied across different temperatures, providing a comprehensive understanding of its behavior in various conditions (Larriba, García, García, Torrecilla, & Rodríguez, 2011).

Chemical Properties Analysis

The chemical properties of 1-Ethyl-3-Methylimidazolium Ethylsulfate, such as its interaction with water and other solvents, have been the subject of detailed studies. These studies reveal its ability to form distinct structural regimes based on concentration, significantly affecting its solvation and interaction properties (Bernardes, Minas da Piedade, & Canongia Lopes, 2011). Additionally, its energetics in aqueous solutions, including enthalpies of solution and dilution, have been explored to understand its solubility and miscibility with water (Leskiv, Bernardes, Minas da Piedade, & Canongia Lopes, 2010).

Applications De Recherche Scientifique

Solvant pour les études sur les protéines

L'éthylsulfate de 1-éthyl-3-méthylimidazolium a été utilisé comme solvant pour étudier la stabilité thermique des protéines telles que le lysozyme . Les propriétés uniques de ce liquide ionique permettent une analyse détaillée de la structure et de la stabilité des protéines.

Additif d'électrolyte

Ce composé a été utilisé comme additif sur les propriétés de l'électrolyte d'hydroxyde de potassium (KOH) . Il peut influencer les propriétés de l'électrolyte et améliorer les performances des dispositifs qui utilisent KOH comme électrolyte.

Cinétique de la réaction d'évolution de l'hydrogène (HER)

L'éthylsulfate de 1-éthyl-3-méthylimidazolium a été utilisé pour étudier la cinétique de la réaction d'évolution de l'hydrogène (HER) . HER est un processus crucial dans le fractionnement électrochimique de l'eau, et la compréhension de sa cinétique peut contribuer à améliorer l'efficacité de la production d'hydrogène.

Réactions de métathèse

Ce liquide ionique est utilisé comme une alternative aux sels d'halogénure correspondants dans les réactions de métathèse pour préparer d'autres liquides ioniques, y compris l'hexafluorophosphate de 1-butyl-3-méthylimidazolium .

Études sur les nanofilms

L'éthylsulfate de 1-éthyl-3-méthylimidazolium est utilisé dans l'étude des propriétés de stratification et de cisaillement du liquide ionique entre les nanofilms et les surfaces de mica . Cela peut fournir des informations précieuses sur le comportement des liquides ioniques aux interfaces, ce qui est important dans diverses applications telles que la lubrification et l'ingénierie des surfaces.

Synthèse d'autres liquides ioniques

Il peut être préparé en faisant réagir du 1-méthylimidazole avec du sulfate de diéthyle . Cette réaction est une méthode courante pour la synthèse d'autres liquides ioniques, ce qui démontre la polyvalence de l'éthylsulfate de 1-éthyl-3-méthylimidazolium en chimie synthétique.

Mécanisme D'action

Target of Action

1-Ethyl-3-Methylimidazolium Ethylsulfate, also known as [EMIM][ESO4], is an ionic liquid . Its primary targets are a wide range of materials, including those used in coatings, inks, and polymer materials . It is also used as an ionic liquid antistatic agent in various industries .

Mode of Action

The compound interacts with its targets by dissolving them . Due to its ionic state, it possesses high ionic conductivity and offers a large electrochemical window . This makes it useful in processes like electrodeposition .

Pharmacokinetics

As an ionic liquid, it is known to have negligible volatility , which may influence its bioavailability.

Result of Action

The primary result of the action of 1-Ethyl-3-Methylimidazolium Ethylsulfate is the dissolution of a wide range of materials . This property makes it an effective solvent in various applications, including as an antistatic agent in different industries .

Action Environment

The action, efficacy, and stability of 1-Ethyl-3-Methylimidazolium Ethylsulfate can be influenced by environmental factors such as temperature . For instance, its yield increases monotonically as the reaction temperature is increased . Furthermore, it is non-toxic and has a low environmental impact, making it an attractive “green” solvent .

Safety and Hazards

This compound is classified as a Carcinogen 1B, Eye Irritant 2, Mutagen 1B, and Skin Irritant 2 . It has hazard statements H315, H319, H340, and H350 . Precautionary measures include avoiding dust formation, avoiding breathing mist, gas or vapours, avoiding contact with skin and eye, and using personal protective equipment .

Orientations Futures

Propriétés

IUPAC Name |

1-ethyl-3-methylimidazol-3-ium;ethyl sulfate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H11N2.C2H6O4S/c1-3-8-5-4-7(2)6-8;1-2-6-7(3,4)5/h4-6H,3H2,1-2H3;2H2,1H3,(H,3,4,5)/q+1;/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VRFOKYHDLYBVAL-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C=C[N+](=C1)C.CCOS(=O)(=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H16N2O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID6049274 | |

| Record name | 1-Ethyl-3-methylimidazolium ethyl sulfate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6049274 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

236.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Liquid | |

| Record name | 1H-Imidazolium, 3-ethyl-1-methyl-, ethyl sulfate (1:1) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

CAS RN |

342573-75-5 | |

| Record name | 1-Ethyl-3-methylimidazolium ethylsulfate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=342573-75-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-Ethyl-3-methylimidazolium ethylsulfate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0342573755 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1H-Imidazolium, 3-ethyl-1-methyl-, ethyl sulfate (1:1) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 1-Ethyl-3-methylimidazolium ethyl sulfate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6049274 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1H-Imidazolium, 3-ethyl-1-methyl-, ethyl sulfate (1:1) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.128.035 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 1-ETHYL-3-METHYLIMIDAZOLIUM ETHYLSULFATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/502J88S67B | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is the molecular formula and weight of 1-ethyl-3-methylimidazolium ethylsulfate?

A1: The molecular formula of 1-ethyl-3-methylimidazolium ethylsulfate is C8H16N2O4S, and its molecular weight is 236.31 g/mol. []

Q2: Are there any spectroscopic data available for 1-ethyl-3-methylimidazolium ethylsulfate?

A2: Yes, various spectroscopic techniques have been employed to characterize this compound. Infrared (IR) spectroscopy provides information about molecular vibrations and functional groups. [] X-ray photoelectron spectroscopy (XPS) has been used to study its surface composition, revealing the influence of silicon-containing impurities. [] Near-infrared (NIR) spectroscopy combined with principal component analysis (PCA) and two-dimensional (2D) correlation spectroscopy shed light on molecular-level interactions, particularly hydrogen bonding, in binary mixtures containing this ionic liquid. [, ]

Q3: How stable is 1-ethyl-3-methylimidazolium ethylsulfate at elevated temperatures?

A3: Thermogravimetric analysis (TGA) and quantitative IR spectroscopy reveal that while thermogravimetric methods may overestimate its thermal stability, it does decompose at elevated temperatures. [] The rate of decomposition has been measured spectroscopically.

Q4: How does water content affect the properties of 1-ethyl-3-methylimidazolium ethylsulfate?

A4: Studies have shown that even small amounts of water can significantly influence the physicochemical properties of 1-ethyl-3-methylimidazolium ethylsulfate. [, ] For example, water content affects its density, viscosity, and surface tension. [] Interestingly, atomistic simulations suggest that the decrease in viscosity with increasing water content is less than that predicted for an ideal system. This is attributed to the preferential association of water molecules with anions and the formation of water clusters. []

Q5: How does 1-ethyl-3-methylimidazolium ethylsulfate behave under high pressure?

A5: High-pressure studies using a vibrating-tube densimeter have examined the density of 1-ethyl-3-methylimidazolium ethylsulfate over a range of temperatures and pressures. [] These studies provide insights into its mechanical coefficients, such as the thermal expansion coefficient and isothermal compressibility, and how these properties are influenced by temperature and pressure changes.

Q6: Does 1-ethyl-3-methylimidazolium ethylsulfate have any catalytic applications?

A6: Yes, research has explored its potential in enhancing chemiluminescent detection. For instance, it has been shown to drastically enhance copper-catalyzed luminol chemiluminescence. [] This enhancement is attributed to a strong interaction between copper ions (Cu2+) and the imidazolium ring of the ionic liquid. This property has been exploited for the sensitive chemiluminescent detection of glucose. []

Q7: Can 1-ethyl-3-methylimidazolium ethylsulfate be used for separation processes?

A7: 1-ethyl-3-methylimidazolium ethylsulfate has shown promise as a solvent for separating aromatic hydrocarbons from aliphatic or cyclic hydrocarbons. Studies have investigated its use in liquid-liquid extraction processes for separating benzene from linear alkanes [], benzene from cycloalkanes [], and toluene from hydrocarbons. [] Its performance in these applications, including selectivity and solute distribution ratios, has been evaluated and compared to conventional solvents like sulfolane. [, ]

Q8: Can you elaborate on the role of 1-ethyl-3-methylimidazolium ethylsulfate in carbon dioxide capture?

A8: Research has investigated its use in conjunction with a cross-flow membrane contactor for carbon dioxide capture from flue gases. [] The study focused on understanding the mass transfer rate and involved calculating the overall mass transfer coefficient (Koverall) using different mixing models. [] The findings indicate its potential in developing environmentally friendly carbon dioxide capture technologies.

Q9: Have there been any computational studies on 1-ethyl-3-methylimidazolium ethylsulfate?

A9: Yes, computational studies, including ab initio molecular dynamics simulations, have been employed to investigate the structural and dynamic properties of 1-ethyl-3-methylimidazolium ethylsulfate, particularly in its gas and bulk phases. [, ] These simulations provide valuable insights into the interactions between cations and anions, its behavior at different temperatures, and its evaporation mechanism. [, ] Furthermore, classical atomistic simulations have been used to calculate the enthalpy of vaporization and study its transport properties, such as viscosity and thermal conductivity. []

Q10: How does the relative humidity of air affect 1-ethyl-3-methylimidazolium ethylsulfate?

A10: Studies have shown that relative humidity significantly affects its water content, which in turn influences its physical properties such as density, viscosity, and surface tension. [] The relationships between these properties and relative humidity have been established using polynomial equations, aiding in predicting its behavior under varying humidity conditions. []

Q11: Are there any formulation strategies to improve the properties of 1-ethyl-3-methylimidazolium ethylsulfate?

A11: While the provided research does not delve into specific formulation strategies, it highlights the possibility of modifying its properties by creating binary mixtures with other solvents. For instance, studies have investigated binary mixtures with alcohols [, ], water [, ], and other solvents [, ] to assess their impact on density, viscosity, and other relevant properties. These findings suggest that tailoring its properties through the formation of specific mixtures is a viable approach for various applications.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[(3alpha,5beta,12alpha)-3,12-dihydroxy-7,24-dioxocholan-24-yl]glycine](/img/structure/B1254561.png)